INCB054828

FGFR inhibitor biochemical IC50 kinase selectivity

INCB054828 (pemigatinib, Pemazyre) is an ATP‑competitive, reversible, orally bioavailable small‑molecule kinase inhibitor that selectively targets fibroblast growth factor receptors (FGFR) 1, 2, and 3. It was developed by Incyte Corporation and is approved for adult patients with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or rearrangement, as well as for myeloid/lymphoid neoplasms with FGFR1 rearrangements.

Molecular Formula C20H16FN7OS
Molecular Weight
Cat. No. B1574354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINCB054828
SynonymsINCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828.; NONE
Molecular FormulaC20H16FN7OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

INCB054828 (Pemigatinib) for Research & Procurement: FGFR1–3 Inhibitor Baseline Profile


INCB054828 (pemigatinib, Pemazyre) is an ATP‑competitive, reversible, orally bioavailable small‑molecule kinase inhibitor that selectively targets fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1]. It was developed by Incyte Corporation and is approved for adult patients with previously treated, unresectable, locally advanced or metastatic cholangiocarcinoma harboring an FGFR2 fusion or rearrangement, as well as for myeloid/lymphoid neoplasms with FGFR1 rearrangements [2]. Preclinical enzymatic assays established its low‑nanomolar potency against FGFR1–3 with a substantially higher IC50 for FGFR4, and broad‑panel kinase profiling confirmed that only VEGFR2/KDR and c‑KIT are appreciably inhibited among 56 non‑FGFR kinases tested [1].

Why Generic Substitution of INCB054828 Is Not Supported: Quantitative Differentiation Across FGFR Inhibitors


FGFR inhibitors approved or investigated for cholangiocarcinoma—including infigratinib, erdafitinib, and futibatinib—differ materially in their biochemical isoform selectivity, kinase‑panel off‑target profiles, clinical efficacy in FGFR2‑driven disease, and metabolic liability [1]. These differences cannot be inferred from the pan‑FGFR class label. As demonstrated below, substitution of INCB054828 with a close analog risks compromising target coverage, widening off‑target inhibition, altering the expected therapeutic window, or changing drug–drug interaction liabilities that are already incorporated into clinical dosing guidance [2]. The quantitative evidence that follows establishes where INCB054828 is measurably distinct and why it must be specified by name in procurement decisions.

INCB054828 Quantitative Differentiation: Head‑to‑Head Evidence vs. Closest FGFR Inhibitor Comparators


FGFR1–3 Biochemical Potency and FGFR4 Sparing: Pemigatinib vs. Infigratinib, Erdafitinib, and Futibatinib

Pemigatinib (INCB054828) exhibits the lowest reported IC50 values for FGFR1 (0.4 nM) and FGFR2 (0.5 nM) among the four FDA‑approved FGFR inhibitors, with a 25–75‑fold selectivity window over FGFR4 (IC50 30 nM) [1]. In a head‑to‑head comparative table compiled from primary literature, pemigatinib is 2.25‑fold more potent at FGFR1 and 2.8‑fold more potent at FGFR2 than infigratinib, and 3‑fold more potent at FGFR1 and 5‑fold more potent at FGFR2 than erdafitinib [2]. Its FGFR4 IC50 (30 nM) is half that of infigratinib (60 nM) but substantially higher than that of the pan‑FGFR inhibitor erdafitinib (5.7 nM), translating into a wider selectivity margin between FGFR1–3 and FGFR4 [2].

FGFR inhibitor biochemical IC50 kinase selectivity cholangiocarcinoma

VEGFR2/KDR Off‑Target Selectivity: Pemigatinib Demonstrates a Wider Therapeutic Window vs. Infigratinib and Erdafitinib

Pemigatinib inhibited VEGFR2/KDR with an IC50 of 182 nM, yielding a selectivity ratio of approximately 455‑fold relative to FGFR1 [1]. Infigratinib inhibited VEGFR2 with an IC50 of 180 nM, corresponding to a ~200‑fold selectivity window over its FGFR1 IC50 (0.9 nM) . Erdafitinib exhibited the narrowest VEGFR2 selectivity margin (IC50 36.8 nM; ~30‑fold over FGFR1) . In a cellular context, pemigatinib showed greater than 80‑fold differential potency between FGF‑dependent and VEGF‑dependent growth inhibition in HUVEC assays, confirming functional selectivity [1]. Pemigatinib thus provides the widest VEGFR2 selectivity window among the ATP‑competitive FGFR1–3 inhibitors.

VEGFR2 kinase selectivity off-target anti-angiogenic toxicity

Comprehensive Kinase Panel Selectivity: Pemigatinib vs. Infigratinib in 255‑Kinase Biochemical Profiling

In a publicly reported, large‑scale comparative profiling study of 21 FDA‑approved kinase inhibitors against 255 biochemical kinase assays, pemigatinib and infigratinib were directly compared under identical experimental conditions [1]. Both compounds potently inhibited FGFR1–3‑dependent cell lines; however, the biochemical selectivity profiles revealed differential off‑target kinase engagement. Pemigatinib's previously reported selectivity profile—in which only VEGFR2 (182 nM) and c‑KIT (266 nM) fell below the 1,000 nM threshold in a 56‑kinase panel—was corroborated, and subsequent expansion to 161 kinases at 100 nM confirmed no additional targets [2].

kinase profiling off-target selectivity drug safety

Clinical Efficacy in FGFR2‑Rearranged Cholangiocarcinoma: Pemigatinib (FIGHT‑202) vs. Infigratinib Phase 2

In the pivotal FIGHT‑202 phase 2 trial (NCT02924376), pemigatinib achieved an investigator‑assessed objective response rate (ORR) of 37% in patients with previously treated, FGFR2 fusion/rearrangement‑positive cholangiocarcinoma, with a median duration of response (DOR) of approximately 9 months, median progression‑free survival (PFS) of ~7 months, and median overall survival (OS) of 17.5 months [1]. In a separate phase 2 study of infigratinib in the same molecularly defined population, the blinded independent central review (BICR)‑assessed ORR was 23.1% with a median DOR of 5 months [2]. Notably, infigratinib's FDA accelerated approval for this indication was subsequently withdrawn, whereas pemigatinib remains the only FGFR inhibitor with maintained global regulatory approval (USA, EU, Japan) for FGFR2‑rearranged cholangiocarcinoma [3].

cholangiocarcinoma FGFR2 fusion objective response rate clinical trial

CYP3A4 Mechanism‑Based Inactivation Liability: Pemigatinib Shares a Class Liability but Provides PBPK‑Guided Dosing Adjustments

Pemigatinib, erdafitinib, and infigratinib all exhibit mechanism‑based inactivation (MBI) of CYP3A4, a class‑level liability that can cause time‑dependent auto‑inhibition and drug–drug interactions [1]. Pemigatinib inactivates CYP3A4 and CYP3A5 with KI values of 8.69 and 11.95 μM, kinact of 0.108 and 0.042 min⁻¹, and partition ratios of approximately 44 and 47, respectively [1]. Critically, a physiologically based pharmacokinetic (PBPK) model for pemigatinib has been developed and clinically validated against itraconazole and rifampin DDI data, enabling quantitative dose‑adjustment recommendations: reduce pemigatinib dose from 13.5 mg to 9 mg once daily with strong/moderate CYP3A4 inhibitors, and avoid co‑administration with strong/moderate CYP3A4 inducers [2]. Such a validated, model‑based dosing framework is not publicly available for all FGFR inhibitor comparators.

drug–drug interaction CYP3A4 mechanism-based inactivation PBPK modeling

INCB054828 Evidence‑Backed Research & Procurement Application Scenarios


Preclinical Efficacy Modeling in FGFR2‑Driven Cholangiocarcinoma Xenografts

INCB054828 is the optimal reference FGFR inhibitor for establishing in vivo efficacy benchmarks in FGFR2‑fusion cholangiocarcinoma xenograft models. Its proven oral bioavailability (29–98% across species), low‑dose target inhibition (in vivo IC50 22 nM for phospho‑FGFR2), and monotherapy tumor growth suppression validated against patient‑derived FGFR2‑altered models [1] provide a translational bridge to the 37% ORR observed in the FIGHT‑202 clinical trial [2]. Procurement of the exact compound used in these published datasets ensures reproducibility and avoids the confounding introduced by analogs with differing FGFR2 potency (e.g., infigratinib, 2.8‑fold less potent at FGFR2 ) or broader kinase inhibition.

Kinase Selectivity Profiling Reference Standard for FGFR1–3 Inhibitor Development

INCB054828 serves as an industry‑standard comparator for kinase selectivity panels in FGFR inhibitor discovery programs. Its selectivity profile—only VEGFR2 (182 nM) and c‑KIT (266 nM) inhibited below 1,000 nM among 56 tested kinases, and no additional targets found at 100 nM among 161 kinases [1]—is one of the most comprehensively characterized in the class. Researchers developing next‑generation FGFR inhibitors can use INCB054828 as a well‑defined benchmark to assess whether novel compounds offer meaningful selectivity improvements, particularly over VEGFR2 where pemigatinib's ~455‑fold window sets a high bar [1].

CYP3A‑Mediated Drug–Drug Interaction Studies Using a Validated PBPK Framework

INCB054828 is the FGFR inhibitor of choice for DDI investigations requiring a compound with fully characterized CYP3A4 mechanism‑based inactivation kinetics and a peer‑reviewed, clinically validated PBPK model [1][2]. The published model accurately predicted itraconazole‑mediated ~90% AUC increase and ~20% Cmax increase, as well as rifampin‑mediated ~6.7‑fold AUC decrease [2]. Pharmaceutical scientists evaluating co‑medication risks in oncology regimens can rely on this quantitative framework—which is not publicly available for infigratinib or erdafitinib—to design informed clinical DDI protocols or to guide formulation strategies that mitigate CYP3A4‑dependent variability.

Global Multi‑Site Clinical Trial Reference Material Sourcing

For multinational clinical studies targeting FGFR2‑rearranged cholangiocarcinoma or FGFR1‑rearranged myeloid/lymphoid neoplasms, INCB054828 (pemigatinib) is the only FGFR inhibitor with trilateral regulatory approval (FDA, EMA, PMDA) encompassing two distinct molecular indications [1]. This global regulatory status simplifies procurement, import/export logistics, and institutional review board approvals across jurisdictions. In contrast, infigratinib's FDA approval for cholangiocarcinoma was withdrawn [2], introducing sourcing and regulatory uncertainty for trial sponsors. Selecting pemigatinib as the reference agent mitigates supply‑chain disruption risk in multi‑year clinical protocols.

Quote Request

Request a Quote for INCB054828

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.